molecular formula C25H40O4 B070640 18-(Benzyloxy)-18-oxooctadecanoic acid CAS No. 189625-51-2

18-(Benzyloxy)-18-oxooctadecanoic acid

Cat. No. B070640
M. Wt: 404.6 g/mol
InChI Key: XVVPERDGHHTWJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For instance, the synthesis of optically active 3-[(benzyloxycarbonyl)oxy]-2,2-difluorotetradecanoic acids from D-glucal and methyl galactopyranoside demonstrates a method that could potentially be adapted for synthesizing 18-(Benzyloxy)-18-oxooctadecanoic acid (Shiozaki, M., & Kobayashi, Y., 1992).

Molecular Structure Analysis

X-ray crystallography studies, such as those conducted on benzoyl(hydroxyimino)acetonitrile-18-crown-6-water complexes, provide insights into molecular configurations and intermolecular interactions. These studies highlight the importance of hydrogen bonding and stacking interactions in the stabilization of molecular structures (Ponomarova, V., & Domasevitch, K. V., 2012).

Chemical Reactions and Properties

The chemical reactivity of a compound is closely related to its functional groups. For example, the reactivity of epoxyoctadecanoic acids in plant cutins and suberins demonstrates the potential for diverse chemical transformations (Holloway, P. J., & Deas, A., 1973). Furthermore, the study on the decarbonylation of multi-substituted [18F]benzaldehydes for synthesizing aromatic amino acids illustrates the transformation possibilities of similar compounds (Shen, B., et al., 2007).

Physical Properties Analysis

Physical properties such as melting point, boiling point, and solubility are crucial for understanding a compound's behavior under different conditions. The mass spectra of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids provide detailed information on the molecular ions and fragmentation patterns, which can be indicative of physical properties (Tulloch, A. P., 1985).

Chemical Properties Analysis

Understanding a compound's chemical properties, such as acidity, basicity, reactivity towards other chemicals, and stability, is essential for predicting its behavior in chemical reactions. Studies on the synthesis and reactivity of 18F-labeled α,α-difluoro-α-(aryloxy)acetic acids provide insight into the chemical properties and potential applications of fluorinated compounds (Khotavivattana, T., et al., 2017).

Scientific Research Applications

Benzoxaboroles in Research

Benzoxaboroles – Old compounds with new applications

Benzoxaboroles, derivatives of phenylboronic acids, have seen renewed interest due to their exceptional properties and wide applications, including usage as building blocks and protecting groups in organic synthesis. Certain benzoxaboroles display biological activity and are under clinical trials, highlighting their potential in medicinal chemistry and other scientific fields (Adamczyk-Woźniak et al., 2009).

Antioxidant Activity Research

Analytical Methods Used in Determining Antioxidant Activity

This review discusses the most important tests for determining antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH. These assays are based on chemical reactions, with spectrophotometry assessing the kinetics or reaching the equilibrium state, showcasing the methodologies that could be applied in researching the antioxidant properties of specific compounds (Munteanu & Apetrei, 2021).

Fatty Acids and Meat Quality

Effects of fatty acids on meat quality

This review focuses on how fatty acid composition in animals can affect meat quality, with a particular interest in increasing n-3 polyunsaturated fatty acids (PUFA) for healthier meat. The research underscores the importance of dietary sources and their biochemical impact on meat, which could parallel investigations into specific fatty acids like 18-(Benzyloxy)-18-oxooctadecanoic acid and their applications (Wood et al., 2004).

Molecular Imaging in Health and Disease

Molecular imaging of brown adipose tissue in health and disease

This paper reviews the molecular imaging methods of brown adipose tissue (BAT), focusing on [18F]-fluorodeoxyglucose (FDG) positron emission tomography (PET) and other radiopharmaceuticals. The review covers the methodology and the potential applications in research, which could inform similar methodologies for studying compounds like 18-(Benzyloxy)-18-oxooctadecanoic acid in various health contexts (Bauwens et al., 2014).

Safety And Hazards

The safety and hazards associated with “18-(Benzyloxy)-18-oxooctadecanoic acid” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “18-(Benzyloxy)-18-oxooctadecanoic acid” would depend on the results of initial studies. If it showed promise as a potential drug, for example, further studies could be conducted to optimize its structure, improve its synthesis, and evaluate its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

18-oxo-18-phenylmethoxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVPERDGHHTWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650739
Record name 18-(Benzyloxy)-18-oxooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

18-(Benzyloxy)-18-oxooctadecanoic acid

CAS RN

189625-51-2
Record name 18-(Benzyloxy)-18-oxooctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-(benzyloxy)-18-oxooctadecanoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1,18-octadecanedioic acid (75 g, 0.24 mol), p-toluene sulfonic acid mono hydrate (2.27 g, 11.9 mmol) and benzyl alcohol (20.7 g, 0.19 mol) in toluene (2.75 L) was heated to reflux for 3 hr. Water was removed by azeotropic distillation during reflux. Celite (25 g) was added and the mixture was cooled to 40° C. and stirred for an additional hour. The mixture was purified by plug filtration through silica using toluene as mobile phase. Fractions containing 1,18-octadecanedioic acid mono benzyl ester was collected and the volume was reduced by vacuum distillation at 75° C. The solution was cooled to 50° C., heptane was added, and the mixture was cooled to 35° C. Upon crystallisation additional heptane was added over a period of 15 min. and finally the mixture was cooled to 10° C. for an additional hour. The product was collected by filtration, washed with heptane and dried in vacuum. Yield of 1,18-octadecanedioic acid mono benzyl ester was 34 g (35%).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
2.75 L
Type
solvent
Reaction Step One

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